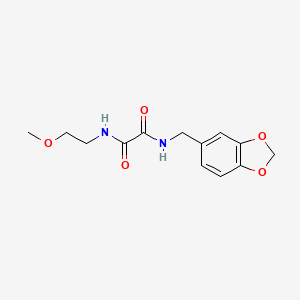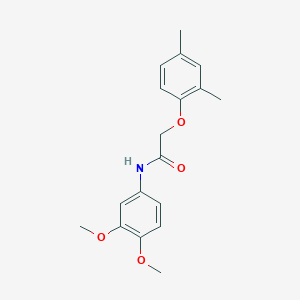![molecular formula C20H20BrN3O4 B3893674 N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-nitrobenzamide](/img/structure/B3893674.png)
N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-nitrobenzamide
Overview
Description
N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-nitrobenzamide, commonly known as BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
BRD0705 exerts its therapeutic effects by inhibiting the activity of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a critical role in gene transcription and has been implicated in the development of various diseases, including cancer and inflammation. By inhibiting the activity of BRD4, BRD0705 can modulate gene expression and cellular signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BRD0705 has been shown to have a number of biochemical and physiological effects. In cancer, BRD0705 can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy. In inflammation, BRD0705 can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment of immune cells to sites of inflammation, and promote the resolution of inflammation. In neurodegenerative diseases, BRD0705 can protect neurons from damage, reduce neuroinflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of BRD0705 is its high potency and selectivity for BRD4, which makes it an ideal tool for studying the role of BRD4 in various biological processes. However, one of the limitations of BRD0705 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the effects of BRD0705 may be influenced by other factors, such as the genetic background of the cells or the microenvironment in which they are grown.
Future Directions
There are several future directions for research on BRD0705. One area of interest is the development of more potent and selective inhibitors of BRD4, which could have improved therapeutic efficacy and reduced off-target effects. Another area of interest is the investigation of the role of BRD4 in other diseases, such as metabolic disorders and cardiovascular disease. Finally, the use of BRD0705 in combination with other therapies, such as chemotherapy or immunotherapy, could have synergistic effects and improve patient outcomes.
Scientific Research Applications
BRD0705 has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer, BRD0705 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation, BRD0705 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, BRD0705 has been shown to protect neurons from damage and improve cognitive function.
properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-20(2,3)23-19(26)17(12-13-4-8-15(21)9-5-13)22-18(25)14-6-10-16(11-7-14)24(27)28/h4-12H,1-3H3,(H,22,25)(H,23,26)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVIXLFEOYCYEQ-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3893599.png)
![2-furaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893614.png)
![2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3893629.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)acrylamide](/img/structure/B3893638.png)
![N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3893644.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-iodophenyl)benzenecarboximidamide](/img/structure/B3893652.png)
![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3893658.png)
![2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3893666.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3893682.png)

![diethyl ({4-[(dimethylamino)methylene]-5-oxo-4,5-dihydro-2-furanyl}methylene)malonate](/img/structure/B3893694.png)